molecular formula C11H8BrNO2 B8521324 Methyl 5-bromoisoquinoline-4-carboxylate

Methyl 5-bromoisoquinoline-4-carboxylate

Cat. No. B8521324
M. Wt: 266.09 g/mol
InChI Key: FJDLYFJREOZJTQ-UHFFFAOYSA-N
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Patent
US09006442B2

Procedure details

To a stirred solution of methyl 5-bromoisoquinolin-4-carboxylate (Intermediate-16) (10.1 g, 38.0 mmol) in MeOH (50 mL) was added, KOH (21.3 g, 380 mmol) dissolved in water (50 mL) and the reaction mixture was heated to 70° C. for 3 h. Then it was concentrated, diluted with water and washed with Et2O (100 mL×3). The aqueous layer was acidified with 2N HCl (pH=3) and the white solid obtained was filtered to yield the desired acid derivative 6.0 g (62.7%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
21.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([C:12]([O:14]C)=[O:13])=[CH:5][N:6]=[CH:7]2.[OH-].[K+]>CO.O>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([C:12]([OH:14])=[O:13])=[CH:5][N:6]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
BrC1=C2C(=CN=CC2=CC=C1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then it was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
WASH
Type
WASH
Details
washed with Et2O (100 mL×3)
CUSTOM
Type
CUSTOM
Details
the white solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=CN=CC2=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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